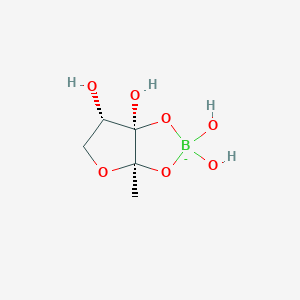
Autoinducer-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autoinducer-2 is an organic anion that is a borate diester derived from a furanose and acts a universal signal molecule mediating intra- and interspecies communication among bacteria. It has a role as an autoinducer and a bacterial metabolite.
Applications De Recherche Scientifique
Physiological Roles of Autoinducer-2
- Biofilm Formation : AI-2 is crucial for biofilm development in various bacterial species, including Pseudomonas aeruginosa and Escherichia coli. Studies indicate that AI-2 enhances biofilm formation through specific receptors, such as PctA and TlpQ, which mediate cell attachment and community structure within biofilms .
- Motility and Chemotaxis : Research using E. coli as a model organism has demonstrated that AI-2 affects motility behaviors, including swarming and chemotaxis. This suggests that AI-2 not only serves as a signal for community behavior but also modulates individual cell movement .
Applications in Microbial Ecology
- Interspecies Communication : AI-2 mediates signaling between different bacterial species, allowing them to coordinate responses to environmental changes. This is particularly relevant in multispecies communities where cooperation can enhance survival and adaptability .
- Pathogenicity : The role of AI-2 in pathogenic bacteria has been studied extensively. It is involved in regulating virulence factors and biofilm-associated infections, making it a target for therapeutic interventions against bacterial diseases .
Therapeutic Potential
- Quorum Sensing Inhibition : Targeting AI-2 signaling pathways presents a novel approach for developing anti-infective therapies. By disrupting AI-2-mediated communication, it may be possible to prevent biofilm formation and reduce virulence in pathogenic bacteria .
- Probiotics and Fermentation : AI-2's involvement in the fermentation processes of beneficial bacteria, such as those found in kimchi, highlights its potential role in enhancing probiotic efficacy and food safety .
Case Studies
Propriétés
Formule moléculaire |
C5H10BO7- |
|---|---|
Poids moléculaire |
192.94 g/mol |
Nom IUPAC |
(1R,5S,8S)-3,3-dihydroxy-5-methyl-2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane-1,8-diol |
InChI |
InChI=1S/C5H10BO7/c1-4-5(8,3(7)2-11-4)13-6(9,10)12-4/h3,7-10H,2H2,1H3/q-1/t3-,4+,5+/m0/s1 |
Clé InChI |
ACKRRKSNOOISSG-VPENINKCSA-N |
SMILES |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
SMILES isomérique |
[B-]1(O[C@@]2([C@](O1)([C@H](CO2)O)O)C)(O)O |
SMILES canonique |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
Synonymes |
AI-2 autoinducer autoinducer 2 C8HSL compound N-octanoyl-HSL N-octanoyl-L-homoserine lactone N-octanoylhomoserine lactone VAI-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















